molecular formula C11H5ClF2N4 B2600166 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097084-22-4

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2600166
CAS No.: 1097084-22-4
M. Wt: 266.64
InChI Key: LEHWIFFBXXEBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis: Research has demonstrated the synthesis and characterization of pyridazine derivatives, including those related to 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, showcasing their potential in exhibiting biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and their structures confirmed by NMR, IR, mass spectral studies, and single crystal X-ray diffraction technique. Density Functional Theory (DFT) calculations were employed to determine various quantum chemical parameters, and Hirshfeld surface analysis was utilized to understand intermolecular interactions (Sallam et al., 2021).

Biological Applications

  • Biological Evaluation: Another study focused on the synthesis and biological evaluation of various N4-substituted imidazo- and triazolo-pyridazine nucleosides, identifying the potential antitumor activities and effects on purine-metabolizing enzymes. The research highlighted the resistance of these compounds to purine nucleoside phosphorylase and their weak inhibition of adenosine transport into human erythrocytes, suggesting nuanced biological interactions and potential applications in medicinal chemistry (Bussolari et al., 1993).

Antidiabetic Activity

  • Antidiabetic Drug Development: A specific study evaluated the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. This research underscores the potential of this compound derivatives in the treatment of diabetes through the inhibition of DPP-4, showcasing a significant step towards the development of new antidiabetic drugs (Bindu et al., 2019).

Agrochemical and Antimicrobial Uses

  • Agrochemical Potential: The compound has also been researched for its applications in the agricultural sector, including its potential use as an agrochemical due to its structure. Studies have synthesized and analyzed novel derivatives, exploring their interactions and potential for use as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators (Sallam et al., 2022).

Properties

IUPAC Name

6-chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-9-1-2-10-15-16-11(18(10)17-9)6-3-7(13)5-8(14)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWIFFBXXEBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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